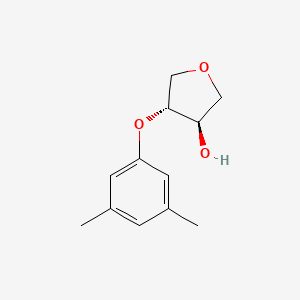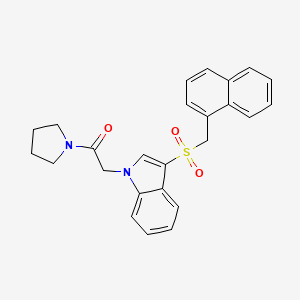
Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine ring . The compound also has a dimethoxyphenyl group attached to it, which is a phenyl group with two methoxy substituents at the 3- and 5-positions .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including Suzuki–Miyaura coupling . The presence of the amino and carboxylate groups also suggests that this compound could participate in a variety of reactions, such as condensation or substitution reactions .科学的研究の応用
Antibacterial and Antifungal Applications
Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate: has been studied for its potential in combating bacterial and fungal infections. The compound’s structure allows it to be docked into the active site of the MurB protein of Staphylococcus aureus, which is crucial for the bacteria’s cell wall synthesis . This interaction suggests that the compound could inhibit the growth of this pathogen. Additionally, the compound has been evaluated for its in vitro antibacterial and antifungal efficacy through the determination of the zone of inhibition and minimal inhibitory concentration, indicating its potential as a therapeutic agent .
Antioxidant Properties
The compound has also been assessed for its antioxidant properties. The evaluation was conducted using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging assay, which is a standard method for investigating the free radical scavenging ability of compounds . This property is significant because oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Organic Synthesis
In organic chemistry, Methyl 4-((3,5-dimethoxyphenyl)amino)-6-methylquinoline-2-carboxylate can be utilized in the synthesis of diverse heterocyclic compounds. These compounds are structurally significant in drug design and the engineering of pharmaceuticals, with many small-molecule drugs containing nitrogen heterocycles . The compound’s versatility as a synthetic building block makes it a valuable tool in the construction of complex organic molecules.
Suzuki–Miyaura Coupling
This compound may find application in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond-forming processes in organic synthesis . The reaction conditions for Suzuki–Miyaura coupling are mild and tolerant of various functional groups, making it an attractive method for synthesizing complex organic frameworks.
Catalysis
The compound’s structure suggests potential use in catalytic processes, particularly in reactions that involve the formation of boron ate complexes. Such complexes are important intermediates in various organic transformations, including protodeboronation, which is a key step in many synthetic pathways .
Material Science
Compounds with similar structures have been used in material science, particularly in the development of functional materials such as polymers and dyes . The compound’s unique chemical properties could make it suitable for creating new materials with specific desired characteristics.
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4,5-dimethoxy-3-hydroxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-6-17-16(7-12)18(11-19(22-17)20(23)26-4)21-13-8-14(24-2)10-15(9-13)25-3/h5-11H,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMYPSXRFRMFSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)
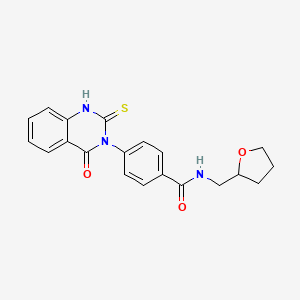

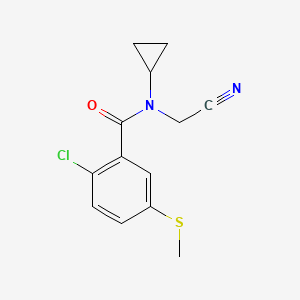
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)
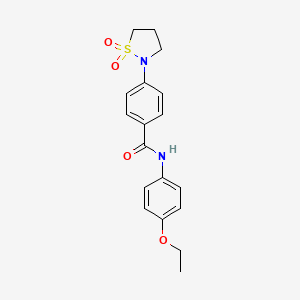

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)
![Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2361375.png)

